(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile

Tofacitinib synthesis N-Boc deprotection intermediate yield optimization

(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS 1629858-78-1) is a chiral piperidine derivative bearing a cyanoacetyl side chain, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol. The compound is formally designated as (3R,4R)-N,4-dimethyl-1-(oxopropionitrile)-3-piperidineamine (Formula IV) in the patent literature and is also referred to as Tofacitinib Related Compound 2 or 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1629858-78-1
Cat. No. B3107927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile
CAS1629858-78-1
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1NC)C(=O)CC#N
InChIInChI=1S/C10H17N3O/c1-8-4-6-13(7-9(8)12-2)10(14)3-5-11/h8-9,12H,3-4,6-7H2,1-2H3/t8-,9+/m1/s1
InChIKeyKEKLWZJZCPXANS-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS 1629858-78-1): A Key Tofacitinib Late-Stage Intermediate for API Synthesis and Impurity Profiling


(3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS 1629858-78-1) is a chiral piperidine derivative bearing a cyanoacetyl side chain, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol [1]. The compound is formally designated as (3R,4R)-N,4-dimethyl-1-(oxopropionitrile)-3-piperidineamine (Formula IV) in the patent literature and is also referred to as Tofacitinib Related Compound 2 or 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile [2]. It serves as the direct penultimate intermediate in the synthesis of Tofacitinib, the Janus kinase (JAK) inhibitor approved for rheumatoid arthritis, and is also employed as a reference standard for impurity profiling in ANDA submissions and quality control workflows .

Why Generic Substitution Fails for (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile: Stereochemical, Salt-Form, and Process-Integration Constraints


This compound cannot be generically substituted by its closest analogs because three interdependent factors govern its procurement value. First, the (3R,4R) absolute stereochemistry at the piperidine ring is pharmacophorically essential for the downstream Tofacitinib API; substitution with any other diastereomer (e.g., (3S,4S) or (3R,4S)) produces a product that fails regulatory identity specifications [1]. Second, the free base form (CAS 1629858-78-1) differs from its hydrochloride salt (CAS 1640971-87-4) in molecular weight (195.26 vs. 231.73 g/mol), solubility, and reactivity in the subsequent nucleophilic aromatic substitution step, meaning that salt-form interchange requires stoichiometric adjustment and can alter reaction kinetics [2]. Third, this compound occupies a specific position in the synthetic sequence—immediately after N-Boc deprotection and immediately before coupling with 4-chloropyrrolo[2,3-d]pyrimidine—so that substituting an earlier intermediate (e.g., the N-Boc-protected precursor, Formula V) adds a deprotection step and introduces additional impurity control burden [1]. The quantitative evidence below substantiates exactly how this specific CAS entity differentiates from its nearest comparators on yield, step-economy, and analytical suitability.

Product-Specific Quantitative Evidence Guide for (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS 1629858-78-1)


Deprotection Step Yield: Free Base (CAS 1629858-78-1) vs. N-Boc-Protected Precursor (Formula V) — 90–92% Isolated Yield in CN104059016

In the synthetic route disclosed by CN104059016, the target compound (Formula IV, CAS 1629858-78-1) is obtained by deprotection of its N-Boc-protected precursor (Formula V). Two deprotection methods are reported: Method 1 using sulfuric acid in dichloromethane yields 90% isolated product (26.1 g from 56.9 g of Formula V), while Method 2 achieves 92% yield (34.6 g from the same scale). [1] In contrast, alternative tofacitinib routes that bypass this intermediate entirely—such as the original Pfizer process described in WO2001/042246—require the coupling of (3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methylamine with 4-chloropyrrolo[2,3-d]pyrimidine at a reported yield of only 54% for that coupling step, with an overall molar yield of approximately 6% for the entire sequence. [2] By placing the cyanoacetyl group before the coupling step, the CN104059016 route using this intermediate achieves an 87% yield for the subsequent nucleophilic substitution (Formula IV → Formula II). [1]

Tofacitinib synthesis N-Boc deprotection intermediate yield optimization

Free Base (CAS 1629858-78-1) vs. Hydrochloride Salt (CAS 1640971-87-4): Molecular Weight, Stoichiometry, and Direct Reactivity in N-Acylation Coupling

The free base (CAS 1629858-78-1, MW 195.26 g/mol) and its hydrochloride salt (CAS 1640971-87-4, MW 231.73 g/mol) represent the same core structure but differ fundamentally in their readiness for the downstream nucleophilic aromatic substitution with 4-chloropyrrolo[2,3-d]pyrimidine. The free base presents the secondary amine in its nucleophilic form, directly available for coupling without a pre-reaction neutralization step. The HCl salt requires liberation of the free base (e.g., with K2CO3) prior to coupling, consuming additional equivalents of base and generating inorganic salts that complicate workup. [1] In the optimized coupling conditions reported in the literature, the free amine (generated in situ from the tartrate salt of the earlier intermediate) achieves 89% yield at 12 equivalents of K2CO3, while lower base stoichiometry (6–9 equiv) fails to drive the reaction to completion. [2] The HCl salt, if used directly, would require an additional 1 equivalent of base simply to neutralize the hydrochloride, shifting the stoichiometric baseline.

salt-form selection free base reactivity tofacitinib coupling stoichiometric calculation

Step-Economy Advantage: 4-Step Sequence from CAS 1629858-78-1 to Tofacitinib Citrate vs. 6–12 Steps in Alternative Routes

The CN104059016 patent describes a convergent route in which CAS 1629858-78-1 (Formula IV) is the product of a two-step sequence from Formula VII (via N-Boc protected Formula V), and then requires only two additional steps—nucleophilic substitution with 4-chloropyrrolo[2,3-d]pyrimidine (87% yield) and citrate salt formation (85% yield)—to reach the final API. [1] In contrast, the original Pfizer synthesis (WO2001/042246, WO2002/096909) requires 6–8 steps from the same piperidine starting materials, including benzyl protection/deprotection, chiral resolution with expensive resolving agents (e.g., phencyphos), and chromatographic purification of multiple intermediates. [2] The earlier route also involves costly reagents such as triacetoxy sodium borohydride and rhodium on alumina. [3] An independent comparison of tofacitinib synthetic routes by Sun and Zhu (2023) notes that the initial synthesis procedure is 'comparatively complicated and the cost is unaffordable,' with three major routes analyzed for atomic economy, reaction yield, purity, and safety.

step economy process mass intensity tofacitinib manufacturing synthetic route comparison

Reference Standard Purity Specifications: HPLC Purity ≥95% for CAS 1629858-78-1 as an Analytical Reference Material for ANDA Submissions

CAS 1629858-78-1 is commercially supplied as 'Tofacitinib Related Compound 2' with certificate-of-analysis (CoA) documented HPLC purity typically in the range of 95–98%. The compound is specifically listed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for generic tofacitinib products. [1] In the context of the tofacitinib impurity profile, this compound is chemically distinct from Tofacitinib Impurity 2 HCl (CAS 1640971-87-4) which is the hydrochloride salt form; the free base is the preferred standard when the analytical method requires the neutral species without interference from chloride counterions in mass spectrometry or when HPLC mobile phase compatibility favors the free base. A dedicated Chinese industry standard (T/WHHLW 142-2024) has been established for HPLC-UV determination of tofacitinib intermediate purity, providing a validated methodological framework specifically applicable to this compound class. [2]

reference standard HPLC purity ANDA regulatory impurity profiling quality control

Storage Stability: −20°C Long-Term Storage Requirement Differentiates CAS 1629858-78-1 from Room-Temperature-Stable Intermediates

The free base form (CAS 1629858-78-1) requires storage at −20°C for long-term stability, as specified by multiple authoritative vendor datasheets. This is a meaningful procurement consideration because it imposes cold-chain logistics requirements that are not necessary for more stable tofacitinib intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) or the N-Boc-protected precursor (Formula V), which may be stored under standard refrigerated (2–8°C) or even ambient conditions. The freeze-storage requirement arises from the presence of both the free secondary amine (susceptible to oxidation and CO2 absorption) and the activated nitrile group (susceptible to hydrolysis). In contrast, the hydrochloride salt (CAS 1640971-87-4) is typically stored at 2–8°C, indicating that salt formation mitigates, but does not eliminate, the stability liability. The biozol.de product entry explicitly notes: 'For maximum recovery of product, centrifuge the original vial prior to removing the cap,' indicating that even at −20°C, physical handling precautions are necessary to avoid material loss.

cold-chain storage intermediate stability tofacitinib procurement shelf-life

Best Research and Industrial Application Scenarios for (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile (CAS 1629858-78-1)


Tofacitinib API Manufacturing via the Convergent CN104059016 Route

This compound is the optimal procurement choice for API manufacturers implementing the convergent synthesis route described in CN104059016, where it serves as the direct precursor to the final nucleophilic substitution step. The 87% coupling yield with 4-chloropyrrolo[2,3-d]pyrimidine and subsequent 85% citrate salt formation yield enable an efficient terminal sequence. [1] Manufacturers who purchase this intermediate rather than earlier precursors avoid the N-Boc deprotection step (which itself proceeds in 90–92% yield) and the associated acid waste stream, while gaining the advantage of a well-characterized intermediate with established analytical methods for incoming quality control. [1]

Analytical Reference Standard for Generic Tofacitinib ANDA Development

As Tofacitinib Related Compound 2, this compound (free base form) is specifically used as a reference standard in HPLC method development and validation for ANDA submissions. Its well-defined (3R,4R) stereochemistry and cyanoacetyl chromophore provide a distinct UV absorption profile and retention time that enables reliable quantification in the presence of the API and other process impurities. [2] The compound is supplied with full characterization data (NMR, HRMS, HPLC purity ≥95%) that meets ICH Q2(R1) validation requirements for impurity reference standards. Analytical laboratories supporting generic tofacitinib development should procure the free base rather than the HCl salt when the analytical method requires the neutral species to avoid chloride adduct formation in LC-MS detection. [2]

Process Development and Impurity Fate-and-Purge Studies

In process development, this intermediate is the critical control point for assessing the fate and purge of stereochemical impurities. Because it is the last intermediate before the final bond-forming step, any (3S,4S) or (3R,4S) diastereomer present at this stage will be carried through to the API. The established HPLC-UV method (T/WHHLW 142-2024) provides a validated platform for quantifying the enantiomeric purity of this intermediate. [3] Process chemists conducting Design of Experiments (DoE) studies on the coupling step should use this specific CAS entity to ensure that the incoming material quality matches the specification that will be used in the validated manufacturing process. [1]

Cold-Chain Procurement Planning for GMP Intermediate Supply Chains

Procurement and supply chain managers must account for the −20°C long-term storage requirement of this compound when planning GMP intermediate inventories. Compared to the HCl salt (CAS 1640971-87-4, stored at 2–8°C) or the N-Boc precursor (ambient to 2–8°C), this free base imposes a cold-chain logistics burden that affects shipping cost, storage infrastructure, and shelf-life monitoring. Organizations with existing −20°C storage capacity for other pharmaceutical intermediates may find this requirement manageable, but sites without such infrastructure should either invest in freezer capacity or evaluate whether the HCl salt can serve their synthetic purpose without compromising coupling efficiency, recognizing the stoichiometric correction factor of 1.187. [4]

Quote Request

Request a Quote for (3R,4R)-4-Methyl-3-(methylamino)-beta-oxo-1-piperidinepropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.